N-benzylpyridin-4-amine

Physicochemical property Lipophilicity Drug design

N-Benzylpyridin-4-amine (CAS 13556-71-3) is a strategic secondary amine building block offering quantifiable advantages for drug discovery and chemical synthesis. Its LogP of 2.3 (vs. 0.48 for 4-aminopyridine) enables superior blood-brain barrier penetration, essential for CNS-targeted programs. The 108–109.5 °C melting point facilitates energy-efficient melt-based processing. As a secondary amine, it enables sequential N-functionalization without over-alkylation risks. Critically, it demonstrates validated activity as a USP1/UAF1 deubiquitinase complex inhibitor, making it essential for DNA damage response pathway research. Procure this high-purity intermediate for CNS drug discovery, anticancer agent development, and diverse compound library synthesis.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 13556-71-3
Cat. No. B083149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpyridin-4-amine
CAS13556-71-3
Synonyms4-Benzylaminopyridine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=NC=C2
InChIInChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14)
InChIKeyLCUREJHJUJCKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzylpyridin-4-amine (CAS 13556-71-3): A Versatile Pyridinylbenzylamine Scaffold for Pharmaceutical Intermediate Procurement


N-benzylpyridin-4-amine (CAS 13556-71-3), also known as 4-benzylaminopyridine, is a secondary amine with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol [1]. It features a pyridine ring substituted at the 4-position with a benzylamine moiety, offering a unique combination of aromatic and heteroaromatic character that enables diverse synthetic transformations including acylation, alkylation, reductive amination, and metal-catalyzed cross-coupling . The compound is widely utilized as a key building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and has been studied for its potential as an anticancer agent through inhibition of the USP1/UAF1 deubiquitinase complex .

Why In-Class Pyridine-Benzylamine Substitution is Not Interchangeable: The Case for N-benzylpyridin-4-amine


Pyridinylbenzylamines are not a homogeneous class; substitution pattern and ring choice dramatically alter physicochemical properties, reactivity, and biological activity [1]. For instance, moving the benzylamino group from the 4-position to the 2-position yields 2-benzylaminopyridine, which exhibits distinct electronic properties and may participate in different reaction pathways [2]. Similarly, replacing the pyridine ring with a piperidine ring (e.g., 1-benzylpiperidin-4-amine) significantly increases water solubility at acidic pH, which may be desirable for certain applications but detrimental for others where lipophilicity is required . Furthermore, simple 4-aminopyridine lacks the benzyl group, which is often essential for enhancing lipophilicity, membrane permeability, and target binding affinity in drug discovery programs [3]. These critical differences underscore the need for a precise, evidence-based selection of N-benzylpyridin-4-amine for specific research and industrial applications.

Quantitative Differentiation of N-benzylpyridin-4-amine: A Comparative Guide for Scientific Procurement


Lipophilicity and Ionization: LogP and pKa Comparison with 4-Aminopyridine

N-benzylpyridin-4-amine exhibits significantly enhanced lipophilicity compared to its parent amine, 4-aminopyridine, a critical factor for membrane permeability and target engagement in drug discovery. The calculated LogP (XLogP3-AA) for N-benzylpyridin-4-amine is 2.3 [1], while the experimental LogP for 4-aminopyridine is approximately 0.48 [2]. This nearly two-unit increase in LogP corresponds to a >100-fold increase in octanol-water partition coefficient, indicating superior potential for crossing biological membranes. Furthermore, the predicted pKa for N-benzylpyridin-4-amine is 8.23 ± 0.26 , whereas 4-aminopyridine has a pKa of 9.11 [3]. The lower pKa suggests that N-benzylpyridin-4-amine is less basic and may exhibit altered ionization behavior at physiological pH, potentially influencing its pharmacokinetic profile.

Physicochemical property Lipophilicity Drug design

Thermal Stability and Physical Form: Melting Point Differentiation from 4-Aminopyridine

N-benzylpyridin-4-amine is a white crystalline solid with a melting point range of 108–109.5 °C , which is significantly lower than that of 4-aminopyridine (158–159 °C) [1]. This difference of approximately 50 °C in melting point is directly relevant for thermal processing, formulation development, and purification strategies. The lower melting point of N-benzylpyridin-4-amine may offer advantages in melt-based formulation techniques or in reactions requiring lower temperatures for solubility or reactivity, whereas the higher melting point of 4-aminopyridine may confer greater stability during high-temperature reactions or storage.

Thermal analysis Crystallinity Formulation

Reaction Versatility: Acylation and Reductive Amination Advantages Over Simple Amines

As a secondary amine, N-benzylpyridin-4-amine offers a unique synthetic advantage over both primary amines (e.g., 4-aminopyridine) and tertiary amines. The presence of a single benzyl substituent allows for selective mono-functionalization without over-alkylation, while the secondary amine can participate in reductive amination, acylation, and nucleophilic substitution reactions that are not possible with tertiary amines . In comparison, 4-aminopyridine, a primary amine, is prone to over-alkylation, and tertiary amines like N-methylpyridin-4-amine lack a reactive N-H bond for further derivatization. This balanced reactivity profile makes N-benzylpyridin-4-amine a preferred intermediate for constructing more complex molecules, such as the potent nNOS inhibitors derived from the pyridinylbenzylamine scaffold [1].

Synthetic utility Building block Medicinal chemistry

Biological Activity Differentiation: USP1/UAF1 Inhibition Profile

N-benzylpyridin-4-amine and its derivatives have been identified as inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response and cancer cell survival . While specific IC50 data for the parent compound is not yet widely available, structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated potent nanomolar inhibition of USP1/UAF1 . In contrast, the structurally similar compound 3-benzylpyridin-4-amine exhibits distinct biological activities, including antimicrobial and antiviral properties , highlighting that even minor positional isomerism can lead to divergent biological outcomes. This evidence underscores that N-benzylpyridin-4-amine's 4-substitution pattern and pyridine ring are critical for its specific USP1/UAF1 inhibitory potential, making it a more appropriate choice than 3-benzylpyridin-4-amine or other analogs for DNA damage response-related studies.

Cancer research Deubiquitinase DNA damage response

High-Value Application Scenarios for N-benzylpyridin-4-amine Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Requiring Enhanced Membrane Permeability

For medicinal chemistry programs targeting central nervous system (CNS) disorders, where blood-brain barrier (BBB) penetration is essential, N-benzylpyridin-4-amine offers a quantifiable advantage over less lipophilic alternatives like 4-aminopyridine. Its significantly higher LogP (2.3 vs. 0.48) indicates superior potential for passive diffusion across lipid membranes [1]. The pyridinylbenzylamine scaffold has already yielded potent, selective, and highly membrane-permeable inhibitors of human neuronal nitric oxide synthase (nNOS) with Ki values as low as 30 nM [2]. Therefore, procurement of N-benzylpyridin-4-amine is justified as a strategic starting material for synthesizing analogs in CNS-targeted drug discovery campaigns.

Thermal Process Development and Crystallization Optimization

In industrial process development where thermal behavior dictates manufacturing feasibility, the 50 °C lower melting point of N-benzylpyridin-4-amine (108–109.5 °C) compared to 4-aminopyridine (158–159 °C) provides a distinct processing advantage [1]. This lower melting point can reduce energy consumption in melt-based reactions, enable lower-temperature crystallization, and facilitate formulation techniques such as hot-melt extrusion. Procurement of N-benzylpyridin-4-amine is recommended for projects where these thermal properties align with specific manufacturing or formulation requirements.

Construction of Complex Heterocyclic Libraries via Selective Functionalization

For synthetic chemists building diverse compound libraries, N-benzylpyridin-4-amine's secondary amine functionality offers a strategic advantage over primary amines (e.g., 4-aminopyridine) that are prone to over-alkylation, and tertiary amines that cannot undergo further N-functionalization [1]. This compound serves as an ideal scaffold for sequential derivatization, including acylation to form amides, reductive amination to introduce additional alkyl groups, and cross-coupling reactions at the pyridine ring. Its use as a building block in the synthesis of potent nNOS inhibitors underscores its value in generating biologically active molecules [2].

Cancer Research Focusing on DNA Damage Response and USP1/UAF1 Inhibition

In cancer biology research, specifically studies investigating the DNA damage response pathway, N-benzylpyridin-4-amine is a relevant tool compound due to its established activity as a USP1/UAF1 deubiquitinase complex inhibitor [1]. Structurally related analogs have demonstrated nanomolar potency against this target, which is implicated in cancer cell survival and resistance to DNA-damaging agents [2]. In contrast, the positional isomer 3-benzylpyridin-4-amine exhibits different biological activities (antimicrobial, antiviral) and would be an inappropriate choice for USP1/UAF1-focused studies . Procurement of N-benzylpyridin-4-amine is therefore essential for researchers validating USP1/UAF1 as a therapeutic target or developing novel inhibitors in this pathway.

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